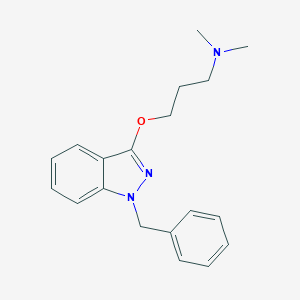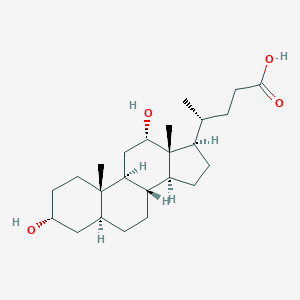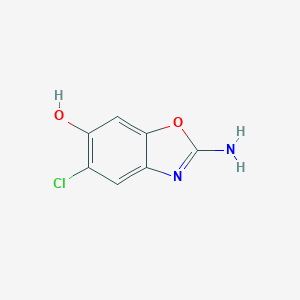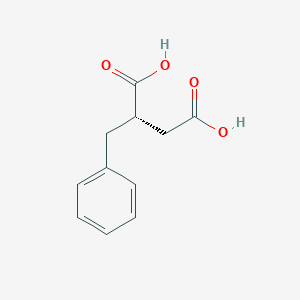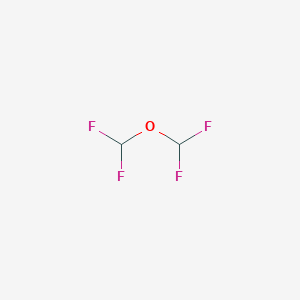
1,1,3,3-TETRAFLUORODIMETHYL ETHER
Vue d'ensemble
Description
1,1,3,3-TETRAFLUORODIMETHYL ETHER) is a chemical compound with the molecular formula C2H2F4O. This compound is characterized by the presence of two difluoromethyl groups attached to an oxygen atom. It is a member of the difluoromethyl ethers, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-TETRAFLUORODIMETHYL ETHER) can be synthesized through various methods, including the reaction of difluoromethyl ethers with appropriate reagents. One common method involves the reaction of dichloromethane with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride (SbCl5) under controlled conditions . This reaction typically occurs in the liquid phase and requires careful handling due to the hazardous nature of hydrogen fluoride.
Industrial Production Methods: Industrial production of methane, oxybis(difluoro-) often involves large-scale batch processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-TETRAFLUORODIMETHYL ETHER) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Substitution reactions involve the replacement of one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethane derivatives.
Applications De Recherche Scientifique
1,1,3,3-TETRAFLUORODIMETHYL ETHER) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which methane, oxybis(difluoro-) exerts its effects involves the interaction of its difluoromethyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in a variety of chemical processes. The pathways involved often include radical intermediates and transition states that facilitate the desired transformations .
Comparaison Avec Des Composés Similaires
1,1,3,3-TETRAFLUORODIMETHYL ETHER) can be compared with other difluoromethyl ethers and related compounds:
Difluoromethane (CH2F2): A simpler compound with similar reactivity but fewer functional groups.
Difluoro- and trifluoro diazoalkanes: These compounds exhibit complementary reactivity in cycloaddition reactions and other transformations.
Bis(2-methoxyethyl)aminosulfur trifluoride: A deoxofluorinating agent with different applications in organic synthesis.
The uniqueness of methane, oxybis(difluoro-) lies in its ability to participate in a wide range of chemical reactions and its versatility in scientific research and industrial applications.
Propriétés
IUPAC Name |
difluoromethoxy(difluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4O/c3-1(4)7-2(5)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCGMLSHRBHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073271 | |
| Record name | bis(Difluoromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691-17-4 | |
| Record name | 1,1′-Oxybis[1,1-difluoromethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, oxybis(difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bis(Difluoromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 1,1,3,3-Tetrafluorodimethyl ether interact with water in the gas phase, and what are the downstream effects?
A1: [] When this compound is ionized in the gas phase, it can undergo a series of bimolecular reactions with water molecules. The primary reaction involves the nucleophilic attack of water on the ionized form of this compound (specifically, the CF2H-O=CHF+ ion). This attack results in the loss of formyl fluoride (HFCO) and the formation of protonated difluoromethanol (CF2H-OH2+). Subsequent reactions with additional water molecules lead to the step-wise elimination of hydrogen fluoride (HF) and another formyl fluoride molecule, ultimately yielding the proton-bound dimer of water, H5O2+.
Q2: What is the role of infrared multiphoton dissociation (IRMPD) spectroscopy in this research?
A2: [] IRMPD spectroscopy was instrumental in identifying the most probable isomeric forms of the intermediate ions generated during the reaction sequence. By analyzing the fragmentation patterns induced by infrared irradiation, researchers could correlate experimental spectra with theoretical calculations and determine the structural characteristics of ions with m/z 99 (CF2H-O=CHF+) and m/z 69 (CF2H-OH2+). This spectroscopic technique provided crucial insights into the mechanistic pathway of the reaction between this compound and water.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
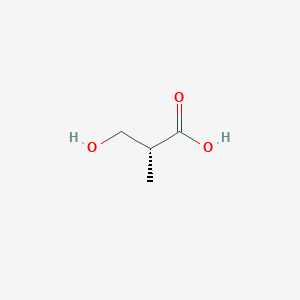
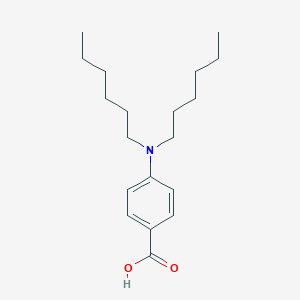

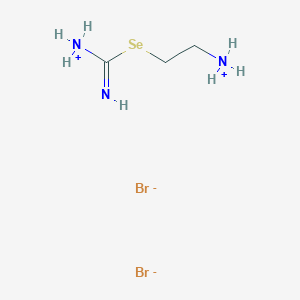
![Bicyclo[3.2.2]non-3-EN-2-one](/img/structure/B159085.png)
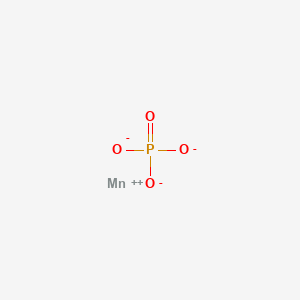
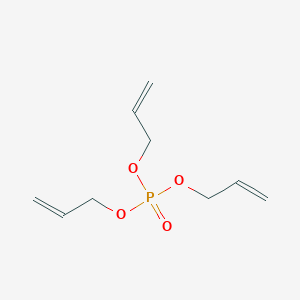
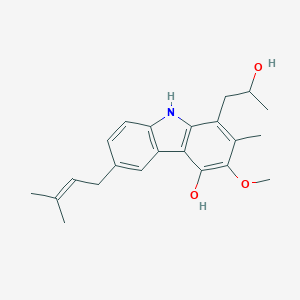
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
